molecular formula C27H22O8 B2510337 ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610759-19-8

ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2510337
CAS No.: 610759-19-8
M. Wt: 474.465
InChI Key: UZWZOWDJANJVOE-UHFFFAOYSA-N
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Description

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, methoxybenzoyloxy, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate typically involves multiple steps. One common method includes the esterification of 7-hydroxy-4H-chromen-4-one with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. This is followed by the reaction with 2-methoxyphenylboronic acid under Suzuki coupling conditions to introduce the methoxyphenyl group. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiols derivatives.

Scientific Research Applications

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Ethyl 7-(4-methoxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate can be compared with similar compounds such as:

    Ethyl 7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Lacks the methoxybenzoyloxy group, which may affect its biological activity.

    Ethyl 7-(4-hydroxybenzoyloxy)-3-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.

    Ethyl 7-(4-methoxybenzoyloxy)-3-phenyl-4-oxo-4H-chromene-2-carboxylate: Lacks the methoxy group on the phenyl ring, which may influence its chemical properties.

Properties

IUPAC Name

ethyl 7-(4-methoxybenzoyl)oxy-3-(2-methoxyphenyl)-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O8/c1-4-33-27(30)25-23(19-7-5-6-8-21(19)32-3)24(28)20-14-13-18(15-22(20)35-25)34-26(29)16-9-11-17(31-2)12-10-16/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWZOWDJANJVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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